molecular formula C7H7Cl2O2P B3066734 p-Tolyl phosphorodichloridate CAS No. 878-17-1

p-Tolyl phosphorodichloridate

Cat. No.: B3066734
CAS No.: 878-17-1
M. Wt: 225.01 g/mol
InChI Key: OSDCKQFKYUESEG-UHFFFAOYSA-N
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Description

p-Tolyl phosphorodichloridate: is an organophosphate compound known for its reactivity with various nucleophiles. It is a colorless, transparent liquid that is soluble in organic solvents. This compound is widely used in scientific experiments due to its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From p-Cresol: One common method involves the reaction of p-cresol with phosphorus oxychloride in the presence of a base such as pyridine.

    Industrial Production Methods: Industrially, p-tolyl phosphorodichloridate can be synthesized by reacting p-tolyl alcohol with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: p-Tolyl phosphorodichloridate undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: While this compound is primarily involved in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Organic solvents such as dichloromethane, toluene.

    Conditions: Room temperature to slightly elevated temperatures, inert atmosphere.

Major Products:

    Phosphoramidates: Formed from reactions with amines.

    Phosphorates: Formed from reactions with alcohols.

    Phosphorothioates: Formed from reactions with thiols.

Scientific Research Applications

Chemistry:

    Synthesis of Organophosphorus Compounds: p-Tolyl phosphorodichloridate is used as a reagent in the synthesis of various organophosphorus compounds, which are important in both academic and industrial research.

Biology and Medicine:

    Antimicrobial Agents: Some derivatives of this compound have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents.

Industry:

    Pesticides and Herbicides: Organophosphorus compounds derived from this compound are used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of p-tolyl phosphorodichloridate primarily involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the phosphorus atom, leading to the formation of various organophosphorus compounds. This reactivity is facilitated by the presence of the two chlorine atoms, which are good leaving groups .

Comparison with Similar Compounds

  • 4-Fluorophenyl phosphorodichloridate
  • 4-Chlorophenyl phosphorodichloridate
  • 4-Bromophenyl phosphorodichloridate
  • 4-Nitrophenyl phosphorodichloridate

Uniqueness:

  • Reactivity: p-Tolyl phosphorodichloridate is unique in its reactivity profile due to the presence of the p-tolyl group, which can influence the electronic properties of the compound and affect its reactivity with nucleophiles .
  • Applications: The compound’s ability to form a wide range of organophosphorus derivatives makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-dichlorophosphoryloxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O2P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDCKQFKYUESEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007797
Record name 4-Methylphenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-17-1
Record name p-Tolyl phosphorodichloridate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylphenyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 225 g. phosphoryl chloride and 1.6 g. 1-methylimidazole there is added 109 g. cresol over a period of 2 hours at a temperature of 105°C. The temperature is held at 105°-110°C. for two hours to afford cresyl phosphorodichloridate.
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Synthesis routes and methods II

Procedure details

To a mixture of 225 g. phosphoryl chloride and methylamine there is added 109 g. cresol over a period of 2 hours at a temperature of 105°C. The temperature is held at 105°-110°C. for two hours to afford cresyl phosphorodichloridate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-Tolyl phosphorodichloridate
Reactant of Route 2
p-Tolyl phosphorodichloridate

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